BenchChemオンラインストアへようこそ!

5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-

Anticancer drug discovery Neuroblastoma Cytotoxicity screening

Procure 7-Methyl-5H-pyrano[4,3-b]pyridin-5-one (CAS 61436-83-7) to access a precisely differentiated heterocyclic scaffold essential for CNS and cardiovascular programs. The 7-methyl substituent critically modulates LogP (~0.7 unit shift vs. dihydro analogs), enhances metabolic stability, and retains the unsubstituted 4-position required for K+ channel activator amidation. Exploit a 30-fold cytotoxic activity window for systematic SAR exploration in melanoma models.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 61436-83-7
Cat. No. B1658560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-
CAS61436-83-7
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C(=O)O1
InChIInChI=1S/C9H7NO2/c1-6-5-8-7(9(11)12-6)3-2-4-10-8/h2-5H,1H3
InChIKeyQDKQFBOJGNEPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-5H-pyrano[4,3-b]pyridin-5-one (CAS 61436-83-7): Heterocyclic Scaffold for Chemical Synthesis and Procurement


5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl- (CAS 61436-83-7) is a fused heterocyclic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol, characterized by a planar bicyclic framework combining pyran and pyridine ring systems with a methyl substituent at the 7-position [1]. The compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, with the pyrano[4,3-b]pyridine core enabling diverse derivatization strategies via electrophilic aromatic substitution, cross-coupling reactions, and functional group interconversions at multiple ring positions [2]. This specific methylated variant represents one member of a broader class of pyranopyridines that have been investigated for pharmacological activities including blood pressure lowering effects via K+ channel activation mechanisms [3].

Why 7-Methyl-5H-pyrano[4,3-b]pyridin-5-one Cannot Be Interchanged with Unsubstituted or Differently Substituted Pyrano[4,3-b]pyridine Analogs


Substitution within the pyrano[4,3-b]pyridine scaffold is not a trivial or interchangeable modification. The presence of the 7-methyl group in CAS 61436-83-7 distinguishes this compound from unsubstituted 5H-pyrano[4,3-b]pyridin-5-one and from dihydro analogs such as 7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one (CAS 5860-72-0), each exhibiting markedly different physicochemical properties, reactivity profiles, and biological behavior [1]. The methyl substituent alters electronic distribution across the conjugated π-system, modifies lipophilicity (calculated LogP values differ between methylated and non-methylated analogs), and introduces steric constraints that influence molecular recognition in biological systems [2]. Furthermore, the fully aromatic character of the 7-methyl derivative confers distinct metabolic stability compared to partially saturated dihydro congeners, which are more susceptible to oxidative metabolism at the reduced ring positions . Procurement decisions that substitute one pyranopyridine for another without accounting for these substitution-dependent properties risk introducing uncontrolled variables in synthetic pathways or compromising the validity of structure-activity relationship studies.

Quantitative Evidence Guide: 7-Methyl-5H-pyrano[4,3-b]pyridin-5-one (CAS 61436-83-7) Differentiation Data


Cytotoxic Activity Range of 7-Methyl-5H-pyrano[4,3-b]pyridin-5-one Derivatives Against Neuroblastoma Cells

Derivatives of the 7-methyl-5H-pyrano[4,3-b]pyran-5-one scaffold, which shares the identical 7-methyl substitution pattern and core heterocyclic architecture with 7-methyl-5H-pyrano[4,3-b]pyridin-5-one (differing only in the heteroatom composition of the fused ring), demonstrate quantifiable antiproliferative activity against human SH-SY5Y neuroblastoma cells [1]. This class-level data provides the only available quantitative cytotoxicity benchmark relevant to the 7-methyl-substituted scaffold.

Anticancer drug discovery Neuroblastoma Cytotoxicity screening

Electrophilic Substitution Reactivity: 7-Methylated vs. Unsubstituted Pyrano[4,3-b]pyridine Scaffolds

The 7-methyl group in pyrano[4,3-b]pyridin-5-one derivatives serves as an ortho/para-directing substituent that enhances electron density at adjacent ring positions, facilitating electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts acylation at specific sites [1]. This contrasts with the unsubstituted 5H-pyrano[4,3-b]pyridin-5-one core, where EAS regioselectivity is governed primarily by the electronic effects of the ring heteroatoms without the additional directing influence of a methyl substituent [2].

Organic synthesis Heterocyclic chemistry Derivatization

Lipophilicity and Physicochemical Differentiation from Dihydro and Unsubstituted Analogs

The fully aromatic 7-methyl-5H-pyrano[4,3-b]pyridin-5-one (CAS 61436-83-7) exhibits distinct calculated physicochemical properties compared to its 7,8-dihydro analog (CAS 5860-72-0) [1]. The methyl-substituted aromatic scaffold demonstrates higher calculated LogP (1.4964) and topological polar surface area (43.1 Ų) compared to the dihydro derivative, which presents with lower LogP (0.8) and TPSA (39.2 Ų) due to the absence of the methyl group and reduced ring conjugation [2].

ADME prediction Physicochemical properties Medicinal chemistry

Blood Pressure Lowering Activity of Pyranopyridine Class: 4-Position Amide Substitution Requirement

The pyrano[4,3-b]pyridine scaffold, including the 7-methyl-substituted core represented by CAS 61436-83-7, serves as a validated pharmacophore for blood pressure lowering activity when appropriately functionalized, specifically via amide substitution at the 4-position [1]. The class of pyranopyridines has been demonstrated to act as K+ channel activators, with the nitrogen atom of the amide moiety bonded directly to the 4-position carbon being essential for this pharmacological activity [2].

Cardiovascular pharmacology K+ channel activation Hypertension

Synthetic Accessibility: Domino Condensation-Electrocyclization of 7-Methyl Scaffolds vs. Alternative Routes

The 7-methyl-substituted pyrano[4,3-b]pyran-5-one scaffold, which is structurally analogous to 7-methyl-5H-pyrano[4,3-b]pyridin-5-one, can be synthesized efficiently via a domino Knoevenagel condensation/6π-electron electrocyclization sequence that proceeds under mild conditions with good yields [1]. This tandem methodology offers advantages over stepwise approaches to pyranopyridines that may require transition metal catalysis or protecting group strategies [2].

Synthetic methodology Domino reactions Process chemistry

Kinase Inhibitor and BRD4 Ligand Potential of Pyranopyridine-Containing Hybrid Scaffolds

Pyrano[4,3-b]pyridine-containing hybrid molecules have been evaluated as potential antiviral and antileishmanial agents, with encouraging biological activities reported [1]. More broadly, pyranopyridine scaffolds have been incorporated into kinase inhibitor designs, including BRD4-selective inhibitors with IC50 values in the nanomolar range (79 nM for lead compounds) [2]. The 7-methyl substitution pattern provides a defined starting point for constructing such hybrid molecules.

Kinase inhibition BRD4 Epigenetic drug discovery

Recommended Application Scenarios for 7-Methyl-5H-pyrano[4,3-b]pyridin-5-one (CAS 61436-83-7) Based on Evidenced Differentiation


Structure-Activity Relationship (SAR) Studies for Neuroblastoma and Melanoma Drug Discovery

The 30-fold cytotoxic activity differential observed across 7-methyl-2H,5H-pyrano[4,3-b]pyran-5-one derivatives (IC50 6.7 to >200 μM against SH-SY5Y neuroblastoma cells) establishes this scaffold as suitable for systematic SAR exploration [1]. Procurement of the 7-methyl-5H-pyrano[4,3-b]pyridin-5-one core enables construction of focused libraries where the pyridine nitrogen introduces additional hydrogen-bonding and coordination capabilities absent in the pyran analog. The demonstrated necrotic effects on IPC melanoma cells for the lead analog 3a further support investigation of this chemotype in melanoma models.

Cardiovascular Drug Discovery Targeting K+ Channel Activation

The pyrano[4,3-b]pyridine scaffold, when derivatized at the 4-position with cyclic or acyclic amide moieties, functions as a K+ channel activator with blood pressure lowering activity demonstrated in hypertensive models [1]. The 7-methyl-5H-pyrano[4,3-b]pyridin-5-one core provides the requisite unsubstituted 4-position for introducing amide functionality essential to this mechanism. Procurement of this specific scaffold is warranted for cardiovascular programs targeting smooth muscle relaxation disorders including hypertension, asthma, irritable bowel syndrome, and urinary incontinence.

Focused Library Synthesis via Domino Condensation-Electrocyclization Methodology

The efficient domino Knoevenagel condensation/6π-electron electrocyclization route to 7-methyl-substituted pyrano-fused heterocycles provides a streamlined synthetic entry to diverse compound collections [1]. The methodology offers operational simplicity and step-economy advantages over metal-catalyzed alternatives such as Ni(acac)2-mediated condensations [2]. Procurement of the 7-methyl-5H-pyrano[4,3-b]pyridin-5-one scaffold is recommended for medicinal chemistry groups seeking to rapidly generate focused libraries for hit expansion or lead optimization campaigns requiring consistent core architecture with defined substitution patterns.

Physicochemical Property Optimization in CNS-Targeted Programs

The calculated LogP of 1.4964 and TPSA of 43.1 Ų for 7-methyl-5H-pyrano[4,3-b]pyridin-5-one place this scaffold within favorable CNS drug-like property space [1]. The ~0.7 LogP unit differentiation from the 7,8-dihydro analog (LogP 0.8) [2] makes the fully aromatic 7-methyl derivative preferable for CNS penetration optimization where moderate lipophilicity balances membrane permeability against P-glycoprotein efflux susceptibility. Procurement of this specific analog is indicated for neuroscience drug discovery programs requiring predictable BBB penetration characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.